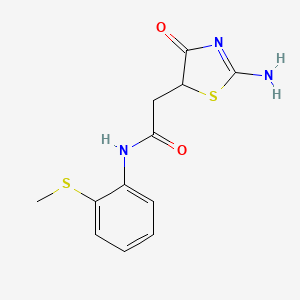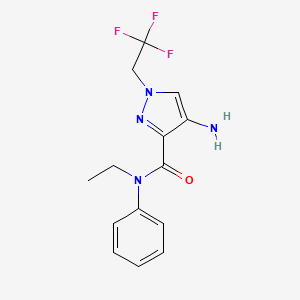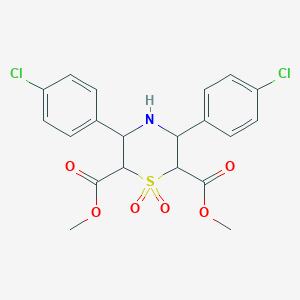![molecular formula C13H12F3NO B2403865 N-[1-[4-(Trifluoromethyl)phenyl]cyclopropyl]prop-2-enamide CAS No. 2196447-19-3](/img/structure/B2403865.png)
N-[1-[4-(Trifluoromethyl)phenyl]cyclopropyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-[4-(Trifluoromethyl)phenyl]cyclopropyl]prop-2-enamide, also known as TFP, is a chemical compound that has gained attention in scientific research due to its potential as a pharmacological tool. TFP has been studied for its effects on various biological processes, including pain perception, inflammation, and cancer cell growth. In
Mécanisme D'action
The mechanism of action of N-[1-[4-(Trifluoromethyl)phenyl]cyclopropyl]prop-2-enamide is not fully understood, but it is believed to act as an antagonist at the TRPA1 ion channel. This ion channel is involved in pain perception and inflammation, and blocking its activity could explain the analgesic and anti-inflammatory effects of N-[1-[4-(Trifluoromethyl)phenyl]cyclopropyl]prop-2-enamide. N-[1-[4-(Trifluoromethyl)phenyl]cyclopropyl]prop-2-enamide has also been shown to inhibit the activity of the enzyme histone deacetylase, which could explain its anticancer effects.
Biochemical and Physiological Effects:
N-[1-[4-(Trifluoromethyl)phenyl]cyclopropyl]prop-2-enamide has been shown to have various biochemical and physiological effects in animal models. In addition to its analgesic and anti-inflammatory effects, N-[1-[4-(Trifluoromethyl)phenyl]cyclopropyl]prop-2-enamide has been shown to reduce oxidative stress and inflammation in the liver, suggesting a potential role in the treatment of liver diseases. N-[1-[4-(Trifluoromethyl)phenyl]cyclopropyl]prop-2-enamide has also been shown to have neuroprotective effects, which could be useful in the treatment of neurological disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[1-[4-(Trifluoromethyl)phenyl]cyclopropyl]prop-2-enamide in lab experiments is its selectivity for the TRPA1 ion channel, which allows for the study of its effects on pain perception and inflammation without affecting other ion channels. However, N-[1-[4-(Trifluoromethyl)phenyl]cyclopropyl]prop-2-enamide has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, N-[1-[4-(Trifluoromethyl)phenyl]cyclopropyl]prop-2-enamide is not very soluble in water, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on N-[1-[4-(Trifluoromethyl)phenyl]cyclopropyl]prop-2-enamide. One area of interest is the development of new pain medications based on N-[1-[4-(Trifluoromethyl)phenyl]cyclopropyl]prop-2-enamide's analgesic effects. Another area of interest is the development of new anti-inflammatory agents based on N-[1-[4-(Trifluoromethyl)phenyl]cyclopropyl]prop-2-enamide's effects on the TRPA1 ion channel. Additionally, further research is needed to fully understand the mechanism of action of N-[1-[4-(Trifluoromethyl)phenyl]cyclopropyl]prop-2-enamide, which could lead to the development of new drugs for the treatment of various diseases. Finally, more research is needed to study the long-term effects of N-[1-[4-(Trifluoromethyl)phenyl]cyclopropyl]prop-2-enamide and its potential for use in clinical settings.
Méthodes De Synthèse
N-[1-[4-(Trifluoromethyl)phenyl]cyclopropyl]prop-2-enamide can be synthesized through a multistep process starting with commercially available cyclopropyl bromide. The synthesis involves the use of various reagents and catalysts, including potassium tert-butoxide, lithium diisopropylamide, and palladium on carbon. The final product is obtained through purification using chromatography techniques.
Applications De Recherche Scientifique
N-[1-[4-(Trifluoromethyl)phenyl]cyclopropyl]prop-2-enamide has been studied for its potential as a pharmacological tool in various scientific research fields. It has been shown to have analgesic effects in animal models of pain, making it a potential candidate for the development of new pain medications. N-[1-[4-(Trifluoromethyl)phenyl]cyclopropyl]prop-2-enamide has also been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N-[1-[4-(Trifluoromethyl)phenyl]cyclopropyl]prop-2-enamide has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
N-[1-[4-(trifluoromethyl)phenyl]cyclopropyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO/c1-2-11(18)17-12(7-8-12)9-3-5-10(6-4-9)13(14,15)16/h2-6H,1,7-8H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTCOFQTYVGADQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1(CC1)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[d]thiazol-2-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2403782.png)
![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2403785.png)
![Tert-butyl N-[2-[2-chloropropanoyl(2-phenylethyl)amino]ethyl]carbamate](/img/structure/B2403787.png)
![Ethyl 5-(4-chlorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2403790.png)



![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide](/img/structure/B2403794.png)
![5-Fluoro-4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2403796.png)


![N-(2-ethylphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2403803.png)

![Ethyl 4-({[2-(3-hydroxypropyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]carbonyl}amino)benzoate](/img/structure/B2403805.png)